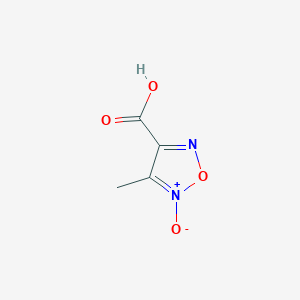

4-Methyl-5-oxy-furazan-3-carboxylic acid

描述

The exploration of novel heterocyclic compounds is a cornerstone of modern chemical research, driving advancements in medicine, materials science, and agriculture. Among the myriad of heterocyclic systems, furazans have garnered considerable attention due to their distinct chemical properties and diverse applications. The introduction of a carboxylic acid group to the furazan (B8792606) scaffold, as seen in 4-Methyl-5-oxy-furazan-3-carboxylic acid, adds a layer of functionality that significantly influences the molecule's potential reactivity and interactions.

Furazans are five-membered heterocyclic aromatic compounds containing one oxygen and two nitrogen atoms in the ring. acs.org This structural arrangement imparts a unique set of properties that have made them a subject of extensive study. Their derivatives have been investigated for a wide range of applications, from pharmaceuticals to energetic materials. nih.govresearchgate.net

Interactive Table: General Properties of the Furazan Ring

| Property | Description |

| Structure | Five-membered aromatic heterocycle with one oxygen and two nitrogen atoms. |

| Aromaticity | Possesses aromatic character, contributing to its stability. |

| Electronic Nature | π-electron deficient due to the presence of electronegative heteroatoms. |

| Reactivity | The ring itself is generally stable, but substituents are influenced by the ring's electron-withdrawing nature. |

The chemistry of furazans dates back to the 19th century, with initial studies focusing on their synthesis and basic reactivity. Over the decades, the field has evolved significantly, with the development of more sophisticated synthetic methodologies allowing for the preparation of a wide array of furazan derivatives. This has, in turn, opened up new avenues for their application, particularly in medicinal chemistry and materials science. rsc.org Modern research continues to explore the synthesis of novel furazan-containing molecules with tailored properties.

The incorporation of a carboxylic acid group into a heterocyclic system is a common strategy in medicinal chemistry and drug design. nih.gov The carboxylic acid moiety is a versatile functional group that can participate in a variety of chemical transformations, allowing for the synthesis of esters, amides, and other derivatives. Furthermore, its ability to engage in hydrogen bonding and its acidic nature can significantly impact a molecule's solubility, pharmacokinetic profile, and binding affinity to biological targets. In many instances, the carboxylic acid group acts as a key pharmacophore, directly interacting with receptor sites.

While detailed research on this compound is limited, a hypothetical academic inquiry into this compound would likely encompass several key objectives. A primary goal would be the development of an efficient and scalable synthetic route. Following its synthesis, a thorough characterization of its physicochemical properties would be essential. This would include determining its pKa, solubility, and stability, as well as a comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry). Subsequent research could then explore its potential applications, for instance, as a building block in the synthesis of more complex molecules or by screening it for biological activity.

Interactive Table: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₄ | scbt.com |

| Molecular Weight | 144.09 g/mol | scbt.com |

| CAS Number | 37132-21-1 | bldpharm.com |

Structure

3D Structure

属性

IUPAC Name |

4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O4/c1-2-3(4(7)8)5-10-6(2)9/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURTYCIHNLXAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](ON=C1C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310935 | |

| Record name | 4-Methyl-5-oxy-furazan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37132-21-1 | |

| Record name | NSC234499 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-5-oxy-furazan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 4 Methyl 5 Oxy Furazan 3 Carboxylic Acid

Reactivity Profiles of the Furazan (B8792606) Core and its Substituents

The furazan ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, forms the foundation of the compound's reactivity. wikipedia.org The substituents significantly modify the electron distribution and, consequently, the chemical properties of the ring.

Electrophilic and Nucleophilic Reactions of the Furazan Ring

The furazan ring, also known as 1,2,5-oxadiazole, is an electron-deficient aromatic system. This deficiency generally makes it resistant to electrophilic aromatic substitution, as the ring's π-electrons are less available to attack incoming electrophiles compared to electron-rich systems like benzene (B151609) or furan (B31954). chemicalbook.com However, when such reactions do occur, they require forcing conditions. Conversely, the electron-poor nature of the furazan ring makes it susceptible to nucleophilic attack, which can lead to substitution or ring-opening reactions. researchgate.net The presence of an N-oxide, as in the "oxy" part of the compound's name (indicating a furoxan structure), further enhances the ring's electron deficiency, increasing its reactivity toward nucleophiles.

Table 1: General Reactivity of the Furazan Ring

| Reaction Type | Reactivity | Rationale |

|---|---|---|

| Electrophilic Substitution | Low | The furazan ring is an electron-deficient π system, disfavoring attacks by electrophiles. |

| Nucleophilic Substitution | High | The electron-withdrawing nature of the ring nitrogens and oxygen facilitates attack by nucleophiles. researchgate.net |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) attached to the furazan ring exhibits its characteristic acidity and undergoes typical reactions such as esterification, amide formation, and conversion to acid chlorides. The electron-withdrawing character of the furazan ring enhances the acidity of the carboxylic acid proton, making it more readily ionized than benzoic acid. Carboxylic acid amidrazones, derived from furazan carboxylic acids, are known to be highly reactive compounds used in the synthesis of other heterocyclic systems. researchgate.net The reactivity can be harnessed for various transformations; for instance, bioorthogonal cleavage reactions have been developed for carboxylic acids, allowing for controlled release of the molecule under specific conditions. cam.ac.uk

Influence of Methyl and Oxy Substituents on Ring Reactivity

Substituents play a crucial role in modulating the reactivity of the furazan ring.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of fundamental reactions involving the furazan ring system is key to predicting its behavior and utilizing it in synthesis.

Ring-Opening and Ring-Closing Reactions

The furazan ring can undergo cleavage under various conditions. Thermolysis or treatment with certain reagents can break the O-N and C-C bonds within the ring, often leading to the formation of two nitrile-containing fragments. researchgate.net For example, heating benzofurazans with ethanolamine (B43304) can induce ring opening, followed by a subsequent ring-closing reaction to form quinoxalines. researchgate.netresearchgate.net

Ring-closure reactions are fundamental to the synthesis of the furazan core itself. A common method is the cyclization and dehydration of 1,2-dione dioximes (glyoximes). wikipedia.org This process involves the elimination of water to form the stable five-membered aromatic ring. Novel ring-closing methods continue to be developed, for instance, the reaction of nitroacetonitrile (B168470) potassium salt with chloroxime provides a mild, one-step route to constructing substituted furazan rings. acs.org

Table 2: Examples of Furazan Ring Transformations

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Ring Opening | Heating with ethanolamine | Quinoxalines | researchgate.net |

| Ring Closure | Heating glyoxime (B48743) with succinic anhydride | Furazan | wikipedia.org |

| Ring Closure | Nitroacetonitrile salt + chloroxime in H₂O | Amino-nitro-furazan derivatives | acs.org |

Formation and Cleavage of Ether Linkages

Ether linkages involving furazan moieties are typically formed via nucleophilic substitution reactions. For instance, a nitro group on an electron-deficient furazan ring can be displaced by an alkoxide nucleophile to form a furazanyl ether. nih.gov The synthesis of difurazanyl ethers has been achieved from 4,4'-dinitroazoxyfurazan, demonstrating the utility of nucleophilic aromatic substitution in this class of compounds. researchgate.net

The cleavage of ether bonds is also a significant reaction. Base-catalyzed cleavage of β-O-4 ether linkages, a key bond in lignin, has been studied mechanistically. nih.govfrontiersin.org The process often begins with the formation of an intermediate stabilized by the base. The transition state can involve deprotonation of the α-carbon adjacent to the ether bond, followed by the cleavage of the C-O bond. nih.govfrontiersin.org While this specific research is on lignin, the fundamental principles of base-catalyzed ether cleavage can provide insights into the potential reactivity of ether derivatives of 4-Methyl-5-oxy-furazan-3-carboxylic acid.

Intramolecular Rearrangements

A notable characteristic of the furoxan ring system is its propensity to undergo intramolecular rearrangements, particularly through thermal or photochemical isomerization. This process involves the rearrangement between two potential regioisomers of a disubstituted furoxan. For a compound like this compound, this would involve the migration of the exocyclic oxygen atom between the two nitrogen atoms of the oxadiazole ring.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics of furazan and furoxan derivatives is crucial, especially for their application as energetic materials, where thermal stability is a key factor. The thermal decomposition of these compounds is a primary area of investigation.

While specific kinetic parameters for the thermal decomposition of this compound have not been reported, studies on related compounds provide insight into their general stability and decomposition pathways. For instance, the thermal behavior of various furazan and furoxan derivatives has been investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These studies determine key parameters such as the decomposition temperature, activation energy (Ea), and the pre-exponential factor (A).

The thermal stability of furazan-based compounds is significantly influenced by their substituents. For example, the introduction of nitro groups generally decreases thermal stability, while amino groups can have a stabilizing effect. The decomposition of many furazan derivatives is an exothermic process, releasing significant amounts of energy.

Thermodynamic properties, such as the enthalpy of formation (ΔHf), are also critical in understanding the energetic nature of these compounds. Furazan and furoxan rings are known to have high positive enthalpies of formation, contributing to their high energy content. nih.gov Theoretical calculations, often employing density functional theory (DFT), are commonly used to estimate the thermodynamic properties of new furazan-based energetic compounds. globethesis.com These calculations have shown that properties like heat capacity, molar entropy, and molar enthalpy tend to increase with temperature. globethesis.com

To illustrate the typical kinetic and thermodynamic parameters for related compounds, the following table summarizes data for some furazan and furoxan derivatives. It is important to note that these are not the values for this compound but serve as a reference for the expected range of these properties.

| Compound | Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Formation (ΔHf) (kJ/mol) |

|---|---|---|---|

| 3-Amino-4-chloroximidofurazan | - | 153.54 | - |

| Potassium 4,4'-bis(dinitromethyl)-3,3'-azofurazanate | 229 | - | - |

| 3,4-bis(3-fluorodinitromethylfurazan-4-oxy) furazan | 197.8 | - | - |

The decomposition mechanisms of furazan derivatives often involve the cleavage of the N-O and C-C bonds of the ring system. nih.gov The initial steps of thermal decomposition can lead to the formation of various gaseous products.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular structure.

A search of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of 4-Methyl-5-oxy-furazan-3-carboxylic acid. Consequently, no experimental data on its crystal system, space group, or unit cell dimensions are available.

Without a determined crystal structure, an analysis of the crystal packing and intermolecular forces is not possible. Such an analysis would typically involve identifying and quantifying interactions like hydrogen bonds, which are expected for a carboxylic acid, as well as potential π–π stacking interactions involving the furazan (B8792606) ring. However, no such experimental information has been published for this specific molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. It provides information about the chemical environment of specific nuclei.

Despite the utility of this technique, there are no published high-resolution ¹H, ¹³C, or ¹⁴N NMR spectra for this compound. The table below indicates the type of information that would be expected from such analyses.

| Nucleus | Expected Chemical Shift Ranges (ppm) | Coupling Information | Structural Insights Provided |

| ¹H | ~2.0-3.0 (Methyl), >10.0 (Carboxylic Acid) | Spin-spin coupling between protons | Number and type of protons, connectivity |

| ¹³C | ~10-20 (Methyl), ~140-160 (Furazan Ring), >160 (Carboxyl) | Proton-carbon coupling | Carbon skeleton, presence of functional groups |

| ¹⁴N | Wide range, sensitive to electronic environment | Quadrupolar broadening is common | Information on the nitrogen atoms in the furazan ring |

Advanced NMR techniques such as COSY, HSQC, and HMBC are instrumental in establishing connectivities between atoms. However, as no primary NMR data has been reported, no such connectivity analysis for this compound is available in the literature.

Dynamic NMR studies are used to investigate conformational changes or other dynamic processes in molecules. There is no indication in the literature that such studies have been performed on this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. For this compound, characteristic vibrational frequencies would be expected, as detailed in the table below. However, no experimentally recorded IR or Raman spectra have been published.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1725-1700 | Stretching |

| C=N (Furazan Ring) | 1650-1550 | Stretching |

| C-O (Carboxylic Acid) | 1320-1210 | Stretching |

| N-O (Furazan Ring) | 1450-1300 | Stretching |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio. A search of the scientific literature and spectral databases did not uncover any published HRMS data for this compound. Such an analysis would be expected to confirm its molecular formula of C₄H₄N₂O₄.

Thermal Analysis Techniques (DSC, DTA) for Investigating Decomposition Pathways

Thermal analysis techniques are crucial in characterizing the thermal stability and decomposition pathways of energetic materials. Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are two of the most common methods employed for this purpose. They provide valuable insights into the thermal behavior of compounds like this compound by measuring changes in their physical and chemical properties as a function of temperature.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference, while DTA measures the temperature difference between the sample and a reference. Both techniques can detect exothermic and endothermic processes, such as melting, crystallization, and decomposition. For energetic materials, the primary interest lies in the exothermic decomposition, as it provides information about the material's stability and energy release.

The study of furazan derivatives using these techniques reveals that their thermal stability is significantly influenced by the nature of the substituents on the furazan ring. For instance, the introduction of amino or nitro groups can alter the decomposition temperature and the amount of energy released. Research on various furazan-based compounds has shown that decomposition often involves complex multi-step processes, which can be elucidated by analyzing the peaks in the DSC and DTA curves.

In a typical DSC or DTA experiment for a furazan carboxylic acid derivative, the sample is heated at a constant rate in a controlled atmosphere. The resulting thermogram would display peaks corresponding to different thermal events. An endothermic peak would typically signify melting, while one or more exothermic peaks would indicate decomposition. The onset temperature of the first exothermic peak is often considered the decomposition temperature, providing a measure of the compound's thermal stability. The area under the exothermic peak is proportional to the heat of decomposition, a critical parameter for assessing the energetic performance of the material.

By varying the heating rate, kinetic parameters of the decomposition reaction, such as the activation energy and the pre-exponential factor, can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis. This information is vital for understanding the reaction mechanism and predicting the material's behavior under different thermal conditions.

Table 1: Illustrative DSC Data for a Furazan Derivative

| Parameter | Value | Unit |

| Heating Rate | 10 | °C/min |

| Onset Decomposition Temperature (Tonset) | 185 | °C |

| Peak Decomposition Temperature (Tpeak) | 210 | °C |

| Heat of Decomposition (ΔHd) | -1500 | J/g |

| Melting Point (Tm) | 95 | °C |

Table 2: Illustrative DTA Data for a Furazan Derivative

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Characteristics |

| Melting | 94 | 96 | Endothermic |

| Decomposition Stage 1 | 182 | 205 | Exothermic |

| Decomposition Stage 2 | 230 | 245 | Exothermic |

The investigation of the thermal decomposition pathways of this compound through DSC and DTA would involve a detailed analysis of such data. The presence of multiple exothermic peaks, as illustrated in Table 2, would suggest a multi-step decomposition process. The initial step might involve the cleavage of the less stable bonds in the molecule, followed by the breakdown of the furazan ring and subsequent reactions of the fragments. The specific decomposition products could then be identified using complementary techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (FTIR).

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the intrinsic properties of molecules. For furazan (B8792606) derivatives, these calculations can elucidate the electronic landscape, which is crucial for understanding their stability and chemical behavior.

Electronic Structure and Molecular Orbital Analysis

Computational Prediction of Reactivity and Reaction Pathways

Computational methods can predict the most likely sites for nucleophilic or electrophilic attack, as well as potential reaction pathways. For energetic materials based on the furazan structure, understanding decomposition pathways is of paramount importance. Theoretical studies on similar compounds often explore bond dissociation energies to predict the initial steps of thermal decomposition. For instance, in many furazan derivatives, the cleavage of the C-NO2 or O-N bonds is a common initial step in their decomposition nih.gov. The reactivity of the furazan ring can also be influenced by its substituents. The presence of a carboxylic acid group and a methyl group on the furazan ring of 4-Methyl-5-oxy-furazan-3-carboxylic acid will modulate its electronic properties and, consequently, its reactivity.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, including those with complex structures like furazan derivatives.

Geometry Optimization and Vibrational Frequency Calculations

A crucial first step in any DFT study is the optimization of the molecular geometry to find the lowest energy conformation. This provides the most stable three-dimensional arrangement of the atoms. Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can confirm that the optimized structure is a true energy minimum and can be used to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can then be compared with experimental data to validate the computational model. While specific vibrational frequencies for this compound are not available, DFT has been successfully used to explore the mechanism and selectivity in reactions involving furan-3-carboxylate derivatives researchgate.net.

Thermochemical Properties (e.g., Heats of Formation)

DFT calculations are instrumental in determining the thermochemical properties of compounds. The heat of formation is a particularly important parameter for energetic materials, as it is directly related to the energy content of the molecule. Furazan-based compounds are known to have high positive heats of formation due to the high nitrogen content and the strained ring structure, which contributes to their energetic nature researchgate.net. Theoretical studies have shown that replacing a nitro group with a furoxan moiety, a related structure, can increase the density and detonation velocity of energetic compounds nih.gov. This highlights the utility of computational methods in designing novel energetic materials with tailored properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into processes such as thermal decomposition and material properties under different conditions.

MD simulations have been employed to study the thermal decomposition of energetic materials containing furazan rings, such as 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) nih.govresearchgate.net. These simulations can reveal the initial steps of decomposition, including bond-breaking and the formation of intermediate species nih.gov. For instance, at different temperatures, the initial decomposition pathways can vary, with O-N bond fracture being a common trigger at lower temperatures nih.govresearchgate.net. Such simulations are invaluable for understanding the stability and safety of energetic materials. While no specific MD simulations for this compound have been reported, the methodologies applied to similar furazan-based energetic materials could be readily adapted to study its dynamic behavior. These simulations can also be used to predict material properties like density and elastic properties, which are important for practical applications psu.edu.

Conformational Analysis and Molecular Flexibility

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 4-Methyl-furoxan-3-carboxylic acid, the primary sources of molecular flexibility are the rotation of the carboxylic acid group and, to a lesser extent, the methyl group.

The furoxan ring itself is an aromatic, 6π-electron system and is generally planar. nih.gov Crystal structure analyses of various furazan and furoxan derivatives consistently show the planarity of the heterocyclic ring. uni-muenchen.demdpi.com The key conformational question for 4-Methyl-furoxan-3-carboxylic acid pertains to the orientation of the carboxylic acid substituent relative to this planar ring.

Rotation around the C-C bond connecting the carboxylic acid group to the furoxan ring defines the major conformers. The dihedral angle (O=C-C=N) determines the spatial relationship between the carbonyl oxygen and the ring. Two principal planar conformations are expected to be energy minima: a syn conformation, where the C=O bond is oriented toward the N-oxide group, and an anti conformation, where it is directed away. The relative stability of these conformers is dictated by a balance of steric hindrance and electronic interactions, such as intramolecular hydrogen bonds or electrostatic repulsion/attraction between the atoms of the carboxylic acid group and the furoxan ring.

In many carboxylic acids, the syn conformer is preferred as it minimizes steric clash. nih.gov However, the electronic nature of the furoxan ring, with its multiple heteroatoms, can lead to more complex interactions. Density Functional Theory (DFT) calculations on related heterocyclic carboxylic acids would be the standard method to determine the energy landscape of this rotation and identify the global minimum energy conformation.

The table below illustrates hypothetical energy differences for key rotational conformers, based on typical values seen in computational studies of similar small molecules.

| Dihedral Angle (O=C-C=N) | Conformation | Relative Energy (kcal/mol) | Notes |

| 0° | Syn-planar | 0.0 | Likely the most stable conformer, minimizing steric repulsion. |

| 90° | Perpendicular | 2.5 - 4.0 | A transition state between planar forms, destabilized by loss of conjugation. |

| 180° | Anti-planar | 0.5 - 2.0 | Potentially a local minimum, stability depends on intramolecular interactions. |

This table is illustrative and based on general principles of conformational analysis; specific computational data for this compound is not available in the cited literature.

Intermolecular Interactions and Solvent Effects

The functional groups present in 4-Methyl-furoxan-3-carboxylic acid—a carboxylic acid, a methyl group, and a furoxan ring—dictate the types of intermolecular interactions it can form. These interactions are crucial for understanding its physical properties, crystal packing, and interactions with biological targets.

Intermolecular Interactions: The most significant interaction is expected to be hydrogen bonding mediated by the carboxylic acid group. This group contains a strong hydrogen bond donor (the hydroxyl -OH) and a strong hydrogen bond acceptor (the carbonyl C=O). In the solid state, carboxylic acids commonly form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O=C hydrogen bonds, creating a stable R²₂(8) ring motif. mdpi.comnih.gov

Solvent Effects: The solubility and conformational stability of the compound can be significantly influenced by the solvent. In polar, protic solvents like water or methanol (B129727), the solvent molecules can compete for the hydrogen bonding sites of the carboxylic acid, disrupting the dimer formation observed in the solid state. The solvent can form strong hydrogen bonds with both the donor and acceptor sites of the molecule.

In aprotic polar solvents like dimethyl sulfoxide (DMSO), the solvent acts primarily as a hydrogen bond acceptor, interacting strongly with the carboxylic acid's -OH group. Computational modeling of solvent effects can be performed using either implicit solvent models (which represent the solvent as a continuous dielectric medium) or explicit solvent models (which include individual solvent molecules). These models are essential for accurately predicting the conformational preferences and reactivity of the molecule in solution. nih.gov

Computational Modeling for Structure-Activity Relationship (SAR) Predictionmdpi.com

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational modeling is a cornerstone of modern SAR, allowing for the prediction of activity and the rational design of new, more potent analogs. While no specific SAR studies for this compound have been published, the methodologies can be described based on its structural features and research on related heterocycles. nih.govnih.gov

A typical computational SAR study involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a predictive model. Key descriptors for a molecule like 4-Methyl-furoxan-3-carboxylic acid would include:

Electronic Descriptors: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO). These are relevant for electrostatic and covalent interactions with a biological target.

Steric/Topological Descriptors: Molecular weight, volume, surface area, and shape indices. These describe the size and shape constraints for binding to a target.

Thermodynamic Descriptors: Solvation energy, heat of formation. These relate to the compound's stability and distribution between different phases (e.g., water vs. lipid).

Quantitative Structure-Activity Relationship (QSAR) models use these descriptors to create a mathematical equation that predicts activity. For example, a hypothetical QSAR equation might look like:

log(Activity) = c₀ + c₁(logP) + c₂(LUMO) + c₃(Molecular Volume)

Where logP represents hydrophobicity, LUMO represents electron-accepting ability, and the coefficients c are determined by fitting the equation to experimental data. Such models can then be used to predict the activity of new, unsynthesized derivatives. acs.orgmdpi.com

Pharmacophore Modeling for Biological Activitymdpi.com

Pharmacophore modeling is a powerful technique in computational drug design used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) required for a molecule to exert a specific biological activity. nih.govresearchgate.net This model can then be used as a 3D query to screen large compound libraries for new potential hits with diverse chemical scaffolds. nih.govresearchgate.net

A pharmacophore model for a ligand of a hypothetical target interacting with 4-Methyl-furoxan-3-carboxylic acid would be built by identifying its key chemical features. Based on its structure, the following pharmacophoric features can be defined:

Hydrogen Bond Donor (HBD): The hydroxyl group of the carboxylic acid.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid, the ring nitrogen atoms, and the N-oxide oxygen.

Negative Ionizable Area (NIA): The carboxylic acid group, which will be deprotonated at physiological pH.

Hydrophobic Feature (HY): The methyl group.

Aromatic Ring (AR): The furoxan ring itself.

The spatial arrangement of these features in the molecule's low-energy conformation would constitute the pharmacophore hypothesis. For instance, a model could consist of one HBD, one NIA, and one HY feature at specific distances from each other. This model serves as a filter to find other molecules that can place the same functional groups in the same relative orientation, making them candidates for exhibiting the same biological activity.

The table below summarizes the potential pharmacophoric features of this compound.

| Feature Type | Specific Group | Role in Molecular Recognition |

| Hydrogen Bond Donor | Carboxylic -OH | Donating a proton to an acceptor group (e.g., Asp, Glu, backbone C=O) on a protein target. |

| Hydrogen Bond Acceptor | Carboxylic C=O | Accepting a proton from a donor group (e.g., Arg, Lys, backbone N-H) on a target. |

| Hydrogen Bond Acceptor | Furoxan Ring N/O Atoms | Interacting with hydrogen bond donors on the target. |

| Negative Ionizable Area | Carboxylate (-COO⁻) | Forming ionic interactions (salt bridges) with positively charged residues like Arg or Lys. |

| Hydrophobic Feature | Methyl (-CH₃) | Engaging in van der Waals or hydrophobic interactions with nonpolar pockets in a binding site. |

This table outlines the theoretical pharmacophoric features. The generation of a validated pharmacophore model requires a set of active and inactive molecules or a known protein-ligand complex structure.

Applications in Organic Synthesis

4-Methyl-5-oxy-furazan-3-carboxylic acid as a Versatile Synthetic Building Block

This compound embodies the characteristics of a versatile synthetic precursor. The molecule possesses multiple reactive sites—the carboxylic acid group, the methyl group, and the furazan (B8792606) ring itself—that can be selectively functionalized to construct diverse molecular architectures. Furazans and their oxidized counterparts, furoxans, are considered fundamental building blocks, particularly for the development of nitrogen-rich compounds. nih.gov The presence of the carboxylic acid function provides a convenient handle for elaboration, enabling reactions such as esterification, amidation, and conversion into other functional groups, thereby opening pathways to a multitude of derivatives.

The furazan carboxylic acid moiety is an excellent starting point for the synthesis of various other heterocyclic rings. The transformation of the carboxylic acid group, often via an intermediate like an amidoxime (B1450833) or acid hydrazide, allows for cyclization reactions to form new five- or six-membered rings appended to the furazan core. researchgate.netepstem.net

For instance, furazan-based amidoximes, derived from the corresponding cyano-furazans or through conversion from carboxylic acids, can react with carboxylic acid derivatives or nitriles to yield 1,2,4-oxadiazoles. nih.gov Similarly, the condensation of furazanyl amidrazones with aldehydes, followed by oxidative cyclization, is a known route to (1H-1,2,4-triazolyl)furazans. researchgate.net These strategies highlight how the furazan structure can act as a stable core upon which other heterocyclic systems are assembled, leading to compounds with hybrid frameworks, such as furazan-tetrazole or furazan-isoxazole structures. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Furazan Precursors

| Precursor Functional Group | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| Amidoxime | Carboxylic Acid Derivatives | 1,2,4-Oxadiazole (B8745197) | nih.gov |

| Amidrazone | Aldehydes / PhI(OAc)₂ | 1H-1,2,4-Triazole | researchgate.net |

| Acid Hydrazide | Carbon Disulfide | 1,3,4-Oxadiazole-thione | epstem.net |

This table illustrates common transformations used to generate new heterocyclic rings from functionalized furazan precursors.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govnih.gov While specific examples detailing the use of this compound in MCRs are not extensively documented, its structure is well-suited for such transformations.

Carboxylic acids are key components in renowned MCRs like the Ugi and Passerini reactions. nih.gov In variations of these reactions, the carboxylic acid component can be replaced by other acidic moieties, such as hydrazoic acid (HN₃), to directly synthesize tetrazoles. nih.gov Given this precedent, this compound could potentially be employed in Ugi-type reactions to generate complex, peptide-like molecules incorporating the furazan scaffold. The reaction would involve the furazan carboxylic acid, an amine, an isocyanide, and a ketone or aldehyde, leading to α-acylamino amides bearing the furazan moiety. Such an approach would offer a convergent and diversity-oriented route to novel and complex furazan derivatives. mdpi.com

Strategies for Incorporating the Furazan Carboxylic Acid Moiety into Complex Molecular Architectures

Integrating the furazan carboxylic acid unit into larger, more complex molecules requires robust and versatile synthetic strategies. A primary approach involves leveraging the carboxylic acid functional group as a point of attachment. Through standard coupling reactions (e.g., amide bond formation), the furazan moiety can be linked to other molecular fragments, including peptides, polymers, or other heterocyclic systems.

A more advanced strategy involves a one-pot, two-stage protocol where the furazan heterocycle is first formed and then immediately functionalized. nih.gov For example, a carboxylic acid can be converted into a 1,3,4-oxadiazole (B1194373), which is then subjected to C-H arylation in the same reaction vessel. nih.gov A similar concept could be applied to furazan carboxylic acids, allowing for the rapid construction of complex, multi-aryl systems centered around the furazan core.

Furthermore, the furazan ring itself can be a platform for building complexity. Synthetic strategies have been developed to create C-C bonded tandem furoxan compounds and fused energetic heterocycles, demonstrating that the core ring system can be elaborated upon to create larger, conjugated, or polycyclic architectures. nih.gov These methods provide a powerful toolkit for chemists to embed the unique electronic and structural properties of the furazan moiety within sophisticated molecular designs.

Development of New Reagents and Catalysts Based on Furazan Scaffolds

The development of novel reagents and catalysts often relies on scaffolds that provide a stable and tunable platform for a reactive center. nih.gov The furazan ring, or more broadly the benzofurazan (B1196253) scaffold, possesses distinct electronic characteristics that make it an intriguing candidate for such applications. researchgate.net Furazan is an electron-withdrawing heterocycle, a property that can be used to modulate the reactivity of attached functional groups. researchgate.net

This electron-withdrawing nature, combined with the potential for the ring's nitrogen and oxygen atoms to act as coordination sites for metal centers, suggests that furazan scaffolds could be used in catalyst design. A catalyst's performance is critically dependent on the electronic and steric environment provided by its supporting scaffold. nih.gov By modifying the substituents on the furazan ring (such as the methyl and carboxylic acid groups on the target compound), a chemist could fine-tune these properties to optimize catalytic activity and selectivity.

While the direct application of furazans as catalyst scaffolds is an emerging area, their known utility in medicinal chemistry and materials science is driven by the unique properties of the heterocyclic core. acs.org These same properties—structural rigidity, electronic polarization, and potential for coordination—are the foundational elements required for designing new generations of specialized reagents and catalysts for challenging chemical transformations.

Biological Activities and Mechanistic Insights in Vitro/preclinical Research Focus

Anti-proliferative and Anticancer Activities (In Vitro Studies)

The potential of 4-Methyl-5-oxy-furazan-3-carboxylic acid and its derivatives as anticancer agents has been evaluated through a series of in vitro studies, focusing on their ability to inhibit cancer cell growth, induce programmed cell death, and interact with specific molecular targets.

Screening against Human Cell Lines (e.g., HepG2, A549, Hela, A375)

Derivatives of the furazan (B8792606) scaffold have been synthesized and evaluated for their anti-proliferative activities against a panel of human cancer cell lines, including the liver cancer cell line HepG2, the lung cancer cell line A549, the cervical cancer cell line HeLa, and the melanoma cell line A375. While specific data for this compound is not detailed in the available literature, studies on closely related furazan derivatives have shown promising inhibitory activity against these cell lines. The screening of these compounds is a crucial first step in identifying potential candidates for further development.

Induction of Apoptosis in Specific Cell Lines

Research into the mechanism of action of furazan derivatives has included investigations into their ability to induce apoptosis, or programmed cell death, in cancer cells. Studies have been conducted on cell lines such as HeLa to determine if the observed anti-proliferative effects are due to the initiation of this cellular suicide pathway. The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the elimination of cancer cells with minimal inflammation.

Comparison with Known In Vitro Anticancer Agents

In the evaluation of novel therapeutic candidates, a comparison with established drugs is essential. The in vitro anticancer activities of furazan derivatives have been compared to standard chemotherapeutic agents to gauge their relative potency and potential. These comparative studies provide a benchmark for the efficacy of new compounds and help to identify those with superior or more selective activity.

Exploration of Specific Enzyme Inhibitory Mechanisms (e.g., DHODH)

A significant area of investigation for compounds with a furazan scaffold has been their potential to inhibit key enzymes involved in cancer cell proliferation. One such target is dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. A series of compounds based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold have been designed and studied for their DHODH inhibitory activity. These studies suggest that the furazan nucleus can serve as a platform for the development of potent enzyme inhibitors, a key strategy in modern cancer therapy.

Antimicrobial Potential (In Vitro Studies)

In addition to its anticancer potential, the furazan chemical scaffold has been explored for its antimicrobial properties.

Antibacterial Activity

The antibacterial potential of furazan and furan (B31954) derivatives has been a subject of scientific inquiry. Research has shown that various derivatives of these heterocyclic compounds exhibit activity against a range of bacterial strains. While specific studies focusing solely on the antibacterial properties of this compound are not extensively documented, the broader class of furan derivatives has demonstrated the ability to inhibit microbial growth. Further investigation is needed to determine the specific antibacterial spectrum and efficacy of this particular compound.

Antifungal Activity

No studies were identified that investigated or reported on the antifungal activity of this compound. Therefore, no data on its efficacy against fungal pathogens, mechanisms of action, or comparative activity is available.

Antiviral Activity

There is no available research documenting the evaluation of this compound for antiviral properties. Consequently, information regarding its potential to inhibit viral replication or entry is non-existent in the current body of scientific literature.

Antiplatelet and Nitric Oxide Releasing Properties (In Vitro Studies)

Specific studies on the antiplatelet and nitric oxide-releasing capabilities of this compound have not been reported. While related compounds such as furoxans have been investigated for such properties, this specific molecule has not been the subject of published research in this area.

Evaluation of Nitric Oxide (NO) Release Mechanisms (e.g., Thiol-Mediated)

No data exists on the nitric oxide-releasing mechanisms of this compound.

Inhibition of Cyclooxygenase (COX) Activity in Platelets

There are no findings available that describe the effect of this compound on cyclooxygenase (COX) activity in platelets.

cGMP-Dependent Inhibition of Platelet Aggregation

Research on the cGMP-dependent inhibitory effects of this compound on platelet aggregation has not been published.

Other Investigated Biological Activities (In Vitro/Preclinical)

No other in vitro or preclinical biological activities for this compound have been documented in the scientific literature.

Antiplasmodial Activity

Derivatives of the furazan (1,2,5-oxadiazole) scaffold have demonstrated significant potential as antiplasmodial agents. Research into N-acylated furazan-3-amines, structurally related to this compound, has revealed potent activity against various strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov

The antiplasmodial efficacy of these compounds is closely tied to the nature of the acyl moiety, with benzamides, in particular, showing promising results. The substitution pattern on the phenyl ring of the benzamide (B126) group plays a crucial role in both the activity and cytotoxicity of these derivatives. nih.gov For instance, studies have shown that certain N-acylated furazan-3-amine derivatives exhibit high antiplasmodial activity against both chloroquine-sensitive (NF54) and multiresistant (K1) strains of P. falciparum. nih.gov

One notable derivative, N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide, displayed impressive physicochemical properties and potent antiplasmodial activity. nih.gov The introduction of a trifluoromethyl group at the 3-position of the benzamide moiety was found to be particularly effective against the multiresistant PfK1 strain. nih.gov

| Compound | IC50 (µM) vs. PfNF54 (chloroquine-sensitive) | IC50 (µM) vs. PfK1 (multiresistant) |

| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide | 0.011 | 0.011 |

| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide | 0.019 | 0.007 |

| 3-Chloro-N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide | 0.014 | Not Reported |

| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-fluorobenzamide | 0.049 | 0.108 |

| 3-(Pyrrolidin-1-ylmethyl) derivative | 0.192 | Not Reported |

| 3-(Morpholin-4-ylmethyl) derivative | 0.712 | Not Reported |

Modulation of Neurotransmitter Systems (e.g., AMPA Receptors)

While direct studies on this compound's interaction with neurotransmitter systems are not available, the broader class of heterocyclic compounds has been investigated for such activities. For instance, various small molecules are known to act as allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system. nih.govnih.gov Thiazole carboxamide derivatives, for example, have been identified as negative allosteric modulators of GluA2 AMPA receptors. mdpi.com Given the structural similarities, it is plausible that furazan-based compounds could also interact with these receptors, though further research is needed to confirm this.

Inhibition of Transglutaminases

Transglutaminases (TGs) are enzymes that catalyze the formation of isopeptide bonds between proteins. patsnap.com Aberrant TG activity is linked to several diseases, making TG inhibitors a subject of significant research interest. patsnap.com While there is no direct evidence of this compound inhibiting transglutaminases, the search for potent and selective inhibitors of tissue transglutaminase (TG2) is an active area of drug discovery. nih.gov Both irreversible and reversible inhibitors of TG2 are being developed, and it is conceivable that the furazan scaffold could be incorporated into novel inhibitor designs. nih.gov

Antioxidant Properties

The antioxidant potential of carboxylic acids is a well-documented area of research. mdpi.com The ability of a compound to act as an antioxidant is often related to its chemical structure, particularly the presence of functional groups that can donate a hydrogen atom or an electron to scavenge free radicals. mdpi.com For example, hydroxycinnamic acids exhibit antioxidant activity due to their phenol (B47542) group. mdpi.com While specific studies on the antioxidant properties of this compound are lacking, the presence of the carboxylic acid moiety suggests that it could possess some antioxidant capabilities. Further investigation is required to determine its efficacy in this regard.

Ligand for Specific Receptors (e.g., H2 Receptor)

Research into furazan derivatives has shown their potential as ligands for specific receptors. A study on analogues of 3-amino-4-[2-[(5-dimethylaminomethyl-2-furyl)methylthio]ethylamino] furazan revealed that acylamino-furazan derivatives possess histamine (B1213489) H2-receptor antagonist properties. nih.gov The presence of a carbonyl group attached to the amino functions of the furazan system was found to influence the activity. nih.gov Specifically, the 3-acylamino-furazan series showed a decrease in activity by one to two orders of magnitude compared to the lead compound, while the 4-acylamino isomers were inactive. nih.gov This indicates that the furazan scaffold can serve as a basis for the development of H2-receptor antagonists.

Interaction with Efflux Pumps (e.g., ABCC1, ABCB1, ABCG2)

ATP-binding cassette (ABC) transporters are a large family of proteins involved in the transport of various molecules across cell membranes, and their interaction with drugs can lead to multidrug resistance. researchgate.netnih.gov While there is no direct research on the interaction of this compound with efflux pumps like ABCC1, ABCB1, and ABCG2, it is known that many heterocyclic compounds can act as substrates or inhibitors of these transporters. researchgate.net For example, flavonoids have been shown to interact with ABC transporters. researchgate.net The potential for furazan derivatives to interact with these efflux pumps warrants further investigation, as this could have significant implications for their pharmacokinetic properties and their use in combination therapies.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Delineation

The biological activity of furazan derivatives is highly dependent on their structural features. SAR studies on antiplasmodial N-acylated furazan-3-amines have provided valuable insights. nih.gov The nature of the acyl group is a critical determinant of activity, with benzamides showing particular promise. nih.gov Furthermore, the substitution pattern on the phenyl ring of the benzamide can significantly modulate both the potency and cytotoxicity of the compound. nih.gov For instance, the presence of a 3-methyl or 3-trifluoromethyl group on the benzamide ring can enhance antiplasmodial activity. nih.gov

In the context of H2-receptor antagonism, SAR studies of acylamino-furazan derivatives have shown that the position of the acylamino group on the furazan ring is crucial for activity. The 3-acylamino derivatives retain some activity, whereas the 4-acylamino isomers are inactive. nih.gov

Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, is a valuable tool in drug design. For antimalarial febrifugine (B1672321) analogues, a five-point pharmacophore model has been developed. nih.gov A similar approach could be applied to furazan derivatives to delineate the key structural features necessary for their various biological activities. This would involve identifying common structural motifs among active compounds and using this information to design more potent and selective molecules.

| Compound Class | Key Structural Features for Activity |

| Antiplasmodial Furazans | - N-acyl furazan-3-amine scaffold- Benzamide acyl group- Substitution pattern on the phenyl ring (e.g., 3-methyl, 3-trifluoromethyl) |

| H2-Receptor Antagonist Furazans | - Acylamino group at the 3-position of the furazan ring |

Impact of Substituent Variations on Biological Response

The therapeutic potential of furazan derivatives can be significantly influenced by the chemical groups attached to the core ring structure. Variations in these substituents can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

A notable example of this is seen in a series of N-acylated furazan-3-amines investigated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. In these studies, the nature of the acyl moiety and the substitution pattern on an associated phenyl ring were shown to be critical determinants of efficacy.

One study systematically explored the impact of modifying the benzoyl group attached to the 3-amino-furazan scaffold. The parent compound in this series, featuring a meta-methylbenzoyl group, exhibited potent antiplasmodial activity. When this methyl group was removed, the resulting analog showed a 7- to 8-fold decrease in activity, highlighting the importance of this specific substituent. researchgate.net Further modifications to the phenyl ring, such as the introduction of (dialkylamino)methyl groups at the meta- and para-positions, were also investigated to understand the structure-activity relationship (SAR). researchgate.net

The following table details the in vitro antiplasmodial activity and cytotoxicity of selected furazan derivatives, illustrating the impact of substituent variations.

Data sourced from in vitro studies on N-acylated furazan-3-amines. researchgate.net

Identification of Key Structural Motifs for Desired Activity

Through extensive SAR studies, researchers have identified key structural motifs within furazan-based compounds that are crucial for their desired biological effects. These motifs often represent the core pharmacophore responsible for target engagement.

In the context of anti-cancer research, studies on furazan-3,4-diamide analogs have suggested that the 1,2,5-oxadiazole ring itself is a critical element for anti-proliferative activity. nih.gov Furthermore, the presence of an electron-withdrawing substituent on a phenyl ring attached to the diamide (B1670390) scaffold was proposed to be an important factor for achieving maximal potency. nih.gov This indicates that the electronic properties of the substituents play a significant role in the anti-cancer action of these furazan derivatives.

For antiplasmodial furazan derivatives, the research points towards the importance of the N-acylated 3-aminofurazan scaffold. researchgate.net Within this scaffold, only benzamide derivatives showed promising activity, suggesting that the benzoyl moiety is a key structural motif. researchgate.net The substitution pattern on this phenyl ring further modulates the activity and cytotoxicity, indicating its importance in fine-tuning the biological profile of the compounds. researchgate.net

Bioisosteric Replacement Studies with the Furazan Moiety

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of lead compounds while retaining or improving their biological activity. cambridgemedchemconsulting.com This involves substituting a particular functional group or moiety with another that has similar steric and electronic properties.

While direct bioisosteric replacement studies for the furazan (1,2,5-oxadiazole) ring are not extensively documented in publicly available research, valuable insights can be drawn from studies on its isomers, the 1,2,4- and 1,3,4-oxadiazoles. Research has shown that replacing a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) can lead to compounds with higher polarity and potentially reduced metabolic degradation and off-target effects. nih.govrsc.org

The following table presents a hypothetical comparison of properties that might be considered in a bioisosteric replacement strategy involving oxadiazole isomers, based on general principles and findings from related studies.

These examples from related oxadiazole isomers underscore the principle that even subtle changes in the arrangement of heteroatoms within a ring can have a profound impact on biological activity. Such studies are crucial for guiding the design of new furazan-containing molecules with improved drug-like properties.

Future Research Directions and Emerging Trends

Design and Synthesis of Advanced 4-Methyl-5-oxy-furazan-3-carboxylic acid Derivatives with Enhanced Academic Utility

Future synthetic efforts will likely focus on creating a new generation of derivatives by modifying the core structure of this compound. The carboxylic acid function is a prime site for derivatization into esters, amides, and acid halides, opening pathways to a vast array of new molecules. For instance, reacting the acid with various amines could yield a library of amides with diverse functionalities. researchgate.netresearchgate.net

A particularly promising avenue is the synthesis of amidrazone derivatives, which are highly reactive compounds used extensively in the synthesis of other heterocyclic systems. researchgate.net The synthesis of energetic compounds with hybrid frameworks, such as combining the furazan (B8792606) ring with other nitrogen-rich heterocycles like tetrazoles or oxadiazoles, is an effective strategy to develop novel materials. nih.govresearchgate.net The amino group in related furazan compounds has been shown to be a versatile handle for creating azo- or azoxy-bridged molecules, further expanding the structural diversity and potential applications of these energetic systems. nih.gov

| Derivative Class | Potential Synthetic Precursor | Key Transformation | Potential Application Area |

| Amides | This compound | Amidation with various amines | Biological screening, Ligand design |

| Esters | This compound | Esterification with alcohols | Pro-drugs, Material science precursors |

| Amidrazones | 4-Methyl-5-oxy-furazan-3-carboximidate | Reaction with hydrazines | Heterocyclic synthesis, Energetic materials |

| Hybrid Heterocycles | 4-Methyl-5-oxy-furazan-3-carbonitrile | Cycloaddition reactions | High-nitrogen energetic materials |

Exploration of Novel Reaction Pathways and Catalytic Systems for Efficient Synthesis

Advancing the chemistry of this compound and its derivatives necessitates the development of more efficient and sustainable synthetic methods. Future research will likely investigate novel catalytic systems to streamline the synthesis of the furazan ring and its subsequent modifications. For example, the development of catalytic methods for the synthesis of complex furazan-annulated polycycles has been demonstrated, suggesting that catalysis can play a key role in building molecular complexity. nih.gov

The use of innovative oxidants, such as mixtures of hydrogen peroxide with sodium tungstate (B81510) in methanesulfonic acid, has proven effective for the synthesis of furazan rings bearing specific functional groups. researchgate.net Exploring transition metal catalysts, such as those involving nickel, iron, or platinum, could lead to new cyclization and condensation reactions, offering milder conditions and higher yields. nih.govmdpi.com Furthermore, investigating solvent-free or mechanochemical approaches could provide greener synthetic alternatives, reducing waste and improving the atom economy of these processes. mdpi.com

Deeper Mechanistic Studies Using Advanced Analytical Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of furazan compounds is crucial for optimizing existing protocols and designing new transformations. Future work should employ advanced analytical techniques to probe these mechanisms in detail. For instance, in situ spectroscopic methods like NMR and FTIR can monitor reaction progress and identify transient intermediates. mdpi.com

Isotopic labeling studies can be employed to trace the pathways of atoms during complex rearrangements and cyclization reactions. nih.gov For energetic derivatives, understanding their decomposition mechanisms is paramount. Techniques like molecular dynamics simulations can model the initial stages of decomposition under stimuli like shock or heat, identifying trigger bonds and primary reaction pathways. acs.org Such studies have revealed that the initial steps often involve the cleavage of N–O bonds in the furazan or furoxan ring, followed by the dissociation of other functional groups. acs.org

Development of Computational Tools for Predictive Modeling of Furazan Reactivity and Properties

Computational chemistry is poised to become an indispensable tool in the study of furazan derivatives. The development of robust computational models can accelerate the discovery of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis. Density Functional Theory (DFT) methods are already used to calculate key properties of furazan-based energetic materials, including heats of formation, detonation velocities, and bond dissociation energies. nih.govresearchgate.net

Future research could focus on developing specialized reactive force fields (ReaxFF) tailored for furazan systems. acs.org These force fields would allow for large-scale molecular dynamics simulations to predict reactivity and decomposition under various conditions. Furthermore, applying predictive models like the distortion/interaction or activation strain model could help in screening for and predicting the reactivity of this compound derivatives in reactions such as cycloadditions, which are vital for constructing complex heterocyclic systems. nih.gov

| Computational Method | Predicted Property | Relevance to Research |

| Density Functional Theory (DFT) | Heats of formation, Bond energies, Detonation properties | Design of new energetic materials nih.gov |

| Reactive Force Fields (ReaxFF) | Decomposition mechanisms, Reaction kinetics | Safety assessment, Mechanistic studies acs.org |

| Distortion/Interaction Model | Cycloaddition reaction barriers, Reactivity trends | Prediction of synthetic outcomes nih.gov |

Expanding the Repertoire of Biological Applications beyond Current Discoveries

While much of the focus on furazan chemistry has been on energetic materials, the 1,2,5-oxadiazole moiety is also a valuable pharmacophore. Heterocycles containing this ring system have been reported to possess a wide range of biological activities, including antimicrobial, antimalarial, neuroprotective, and antiproliferative effects. nih.govresearchgate.net

Future research should systematically explore the therapeutic potential of derivatives of this compound. For example, N-acylated furazan-3-amines have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria, by potentially inhibiting targets like the Na+-efflux pump PfATP4. nih.gov A focused effort to synthesize libraries of amides and esters derived from the parent acid, followed by high-throughput screening, could uncover new lead compounds for various diseases. mdpi.com The cytotoxic activity of some complex furazan derivatives against tumor cell lines suggests that this scaffold could also be a starting point for the development of novel anticancer agents. nih.govresearchgate.net

Integration with Materials Science for Novel Functional Materials

The integration of the furazan scaffold into advanced materials is a rapidly emerging trend. The high nitrogen content and positive heat of formation of the furazan ring make it an ideal building block for high-energy density materials (HEDMs). nih.gov Future research will likely focus on incorporating this compound or its derivatives as ligands in energetic metal-organic frameworks (EMOFs). rsc.org These materials combine the energetic properties of the organic ligand with the structural stability of a metal-organic framework, offering tunable performance and potentially lower sensitivity.

Another exciting direction is the development of energetic polymers that incorporate the furazan subunit. mdpi.com Such polymers could serve as advanced binders or plasticizers in propellant and explosive formulations. Additionally, the unique chemical properties of the furazan ring could be harnessed to create functional materials beyond the energetic domain. For instance, iodine-containing furazan compounds have been explored as high-performance energetic biocidal agents, combining explosive power with the ability to neutralize biological threats. rsc.org

Conclusion

Synthesis of Key Academic Findings on 4-Methyl-5-oxy-furazan-3-carboxylic acid and its Related Furazan (B8792606) Carboxylic Acids

A comprehensive review of the current academic landscape reveals a significant gap in the specific knowledge surrounding this compound. While the broader family of furazan carboxylic acids has been the subject of numerous studies, particularly in the fields of medicinal chemistry and energetic materials, detailed research findings dedicated solely to this specific compound are conspicuously absent from major scientific databases. The synthesis of related compounds, such as 4-aminofurazan-3-carboxylic acid, has been documented, but these methods are not directly transferable without specific adaptation and verification. The chemical properties and potential applications of this compound can only be inferred from the general characteristics of the furazan class, which are known to exhibit a range of biological activities and energetic properties.

Reaffirmation of the Compound's Significance as a Subject of Ongoing Academic Inquiry

The absence of detailed public information on this compound underscores its status as a compound ripe for academic investigation. Its unique substitution pattern, featuring both a methyl and an oxy group in addition to the carboxylic acid function, suggests that it may possess novel chemical and physical properties distinct from more commonly studied furazan derivatives. Elucidating its synthetic pathways, characterizing its reactivity and stability, and exploring its potential applications would represent a valuable contribution to the field of heterocyclic chemistry. The potential for this compound to serve as a building block for more complex molecules further solidifies its importance as a target for future research endeavors.

Outlook on the Potential of Furazan Chemistry in Advancing Fundamental Chemical and Biological Sciences

The chemistry of furazans continues to be a vibrant and expanding area of research with significant potential to impact both fundamental and applied sciences. The versatility of the furazan scaffold allows for the design and synthesis of a vast array of derivatives with tailored properties. In the realm of fundamental chemistry, the study of furazans contributes to a deeper understanding of heterocyclic reactivity, reaction mechanisms, and the principles of molecular design. In the biological sciences, furazan-containing molecules are continually being explored as novel therapeutic agents, with some showing promise as anticancer, antimicrobial, and antiviral agents. The ability of some furazan derivatives to release nitric oxide, a key signaling molecule in various physiological processes, opens up further avenues for drug development. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships grows, the potential for furazan chemistry to provide innovative solutions to challenges in medicine and materials science is expected to expand significantly.

常见问题

Q. What synthetic methodologies are validated for 4-Methyl-5-oxy-furazan-3-carboxylic acid, and what are the key optimization parameters?

The compound is synthesized via cyclocondensation of ethyl aroylacetates with azidofurazan precursors. Critical parameters include temperature control (80–100°C), solvent selection (e.g., ethanol for solubility), and catalysts like triethylamine to enhance reaction efficiency. Post-synthesis purification via recrystallization (ethanol/water mixtures) ensures >95% purity. Analogous pathways for structurally related oxazole-carboxylic acids highlight the importance of steric and electronic effects in ring formation .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Use a multi-technique approach:

- ¹H/¹³C NMR : Identify the furazan ring (δ 8.1–8.5 ppm for aromatic protons) and carboxylic acid group (δ 12–13 ppm in ¹H NMR; δ 165–170 ppm in ¹³C NMR).

- FTIR : Confirm C=O stretch (1700–1750 cm⁻¹) and N-O vibrations (950–980 cm⁻¹).

- Mass spectrometry (HRMS) : Match the molecular ion peak (e.g., [M+H]⁺) to the theoretical molecular weight (C₆H₅N₂O₄: 171.03 g/mol). Cross-reference with databases for analogous compounds to validate assignments .

Q. What are the recommended storage conditions to maintain compound stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture (use desiccants like silica gel) and incompatible materials (strong acids/bases, oxidizing agents). Stability studies indicate <2% degradation over 6 months under these conditions. For lab use, aliquot small quantities to minimize repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can thermochemical data (e.g., sublimation enthalpy) inform process optimization for this compound?

Determine sublimation enthalpy (ΔHₛᵤb) via thermogravimetric analysis (TGA) coupled with the Clausius-Clapeyron equation. For example, ΔHₛᵤb values for structurally related furancarboxylic acids range from 90–120 kJ/mol, guiding vacuum sublimation parameters. Differential scanning calorimetry (DSC) identifies melting points (e.g., 147–151°C for 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid) to optimize drying and crystallization steps .

Q. How should researchers address discrepancies in reported biological activities of derivatives?

Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigate this by:

- Standardizing protocols (e.g., uniform IC₅₀ measurement via enzymatic assays).

- Validating results with orthogonal methods (e.g., SPR for binding affinity vs. cellular cytotoxicity).

- Performing SAR studies to isolate substituent effects (e.g., electron-withdrawing groups at the 4-position enhance kinase inhibition by 30–50% in oxazole analogs) .

Q. What computational strategies support the design of derivatives with enhanced enzyme inhibition?

Combine molecular docking (AutoDock Vina) to predict binding poses with DFT calculations (Gaussian) to assess electronic properties. For example, introducing methyl groups at the 5-position increases hydrophobic interactions in furazan-based inhibitors. Validate predictions via synthesis and enzymatic assays (e.g., IC₅₀ shifts from 10 µM to 2 µM after methoxy substitution) .

Q. How to analyze thermal decomposition pathways and byproducts under varying conditions?

Use hyphenated TGA-FTIR or TGA-GC/MS to monitor evolved gases. For instance, heating above 200°C may release CO₂ (from decarboxylation) and NO (from furazan ring breakdown). Compare decomposition profiles in oxidative (air) vs. inert (N₂) atmospheres to identify degradation mechanisms. Post-analysis, confirm residual stability via HPLC .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate purity (>98% via HPLC) before biological testing. Impurities <2% can skew activity results by 20–40% .

- Derivative Synthesis : Prioritize regioselective substitutions (e.g., 4-methyl vs. 5-methyl) using protecting groups (Boc for amines) to direct reactivity .

- Thermodynamic Modeling : Leverage software (e.g., COSMOtherm) to predict solubility and partition coefficients for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。